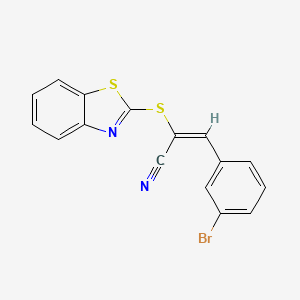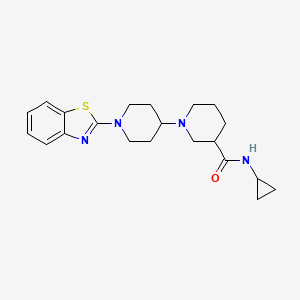![molecular formula C20H23N3O5 B5265763 N-(3,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5265763.png)
N-(3,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several protein kinases and is being studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea involves the inhibition of protein kinase activity by binding to the ATP-binding site of the kinase. This leads to the disruption of downstream signaling pathways and the inhibition of cellular processes such as angiogenesis, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and inflammation. It has also been shown to induce apoptosis in cancer cells and to enhance the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in lab experiments is its potent inhibition of several protein kinases, which makes it a valuable tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, including:
1. Further investigation of its therapeutic potential in cancer, inflammation, and other diseases.
2. Development of more potent and selective inhibitors of specific protein kinases.
3. Study of the structure-activity relationship of this compound and its analogs.
4. Investigation of the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, this compound is a valuable tool for studying various cellular processes and has potential therapeutic applications in cancer, inflammation, and other diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea involves the reaction of 3,4-dimethoxyaniline and 4-(4-morpholinyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. It has been shown to inhibit the activity of several protein kinases, including VEGFR, PDGFR, and c-Kit, which are involved in various cellular processes such as angiogenesis, cell proliferation, and differentiation.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-17-8-7-16(13-18(17)27-2)22-20(25)21-15-5-3-14(4-6-15)19(24)23-9-11-28-12-10-23/h3-8,13H,9-12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEGGXRUIAFQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[3-(allyloxy)benzylidene]-6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5265692.png)
![methyl 2-[5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5265699.png)
![3-[(4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5265706.png)
![2-{3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5265707.png)

![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-6-methylnicotinonitrile](/img/structure/B5265715.png)
![N-cyclopentyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265724.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5265725.png)


![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5265749.png)
![6-(2-furyl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5265760.png)

![1-allyl-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B5265772.png)
